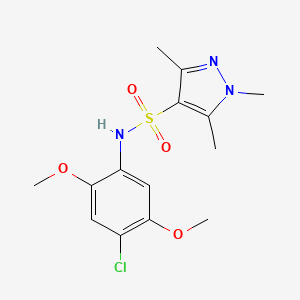![molecular formula C17H19N5 B7636453 N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine](/img/structure/B7636453.png)
N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine, also known as QNZ, is a synthetic compound that has been widely studied for its potential applications in scientific research. QNZ belongs to the class of quinazoline derivatives that have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. This compound inhibits the activity of IκB kinase (IKK), which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the accumulation of IκBα and the inhibition of NF-κB activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of immune cells, such as macrophages and T cells. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, this compound has been shown to have anti-viral effects, inhibiting the replication of viruses such as HIV and HCV.
Advantages and Limitations for Lab Experiments
N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine has several advantages for use in lab experiments. It is a potent and selective inhibitor of NF-κB, making it a valuable tool for investigating the role of NF-κB in various biological processes. This compound is also relatively easy to synthesize and has a high purity and yield. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by factors such as cell type and culture conditions.
Future Directions
There are several future directions for research on N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of the role of NF-κB in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. This compound may also have potential applications in the treatment of viral infections, such as COVID-19. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in scientific research. It inhibits the activity of NF-κB, a transcription factor that plays a key role in regulating the immune response and inflammation. This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. It has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of this compound analogs and investigation of its potential applications in aging and viral infections.
Synthesis Methods
The synthesis of N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine involves a multi-step process that starts with the reaction of 2-aminopyridine with ethyl 2-bromoacetate to yield ethyl 2-(3-pyridyl)acetate. This intermediate is then reacted with 2-chloro-4-(dimethylamino)quinazoline to yield this compound. The purity and yield of this compound can be improved by using column chromatography and recrystallization techniques.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating the immune response and inflammation. This compound has been used to investigate the role of NF-κB in various biological processes, including cancer, viral infections, and autoimmune diseases. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent.
properties
IUPAC Name |
N',N'-dimethyl-N-(2-pyridin-3-ylquinazolin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-22(2)11-10-19-17-14-7-3-4-8-15(14)20-16(21-17)13-6-5-9-18-12-13/h3-9,12H,10-11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDIYFVNOYJQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC(=NC2=CC=CC=C21)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide](/img/structure/B7636400.png)
![N-[3-(4-methylpiperidin-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7636408.png)
![N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide](/img/structure/B7636420.png)


![N-(3-fluorophenyl)-2-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetamide](/img/structure/B7636433.png)
![1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea](/img/structure/B7636439.png)

![1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol](/img/structure/B7636482.png)
